molecular formula C10H7BrClF3O2 B14063717 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2-Bromo-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14063717
M. Wt: 331.51 g/mol
InChI Key: WQWLVRLMVRAFSX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine and trifluoromethoxy groups This can be achieved through electrophilic aromatic substitution reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce ketones and alcohols, respectively.

Scientific Research Applications

1-(2-Bromo-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and trifluoromethoxy groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

  • 2-Bromo-4’-(trifluoromethoxy)acetophenone
  • 4-(Trifluoromethoxy)phenacyl bromide

Comparison: 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity compared to similar compounds. The trifluoromethoxy group also imparts unique electronic properties, making it valuable in specific chemical reactions and applications.

Properties

Molecular Formula

C10H7BrClF3O2

Molecular Weight

331.51 g/mol

IUPAC Name

1-[2-bromo-4-(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H7BrClF3O2/c1-5(16)9(12)7-3-2-6(4-8(7)11)17-10(13,14)15/h2-4,9H,1H3

InChI Key

WQWLVRLMVRAFSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)Br)Cl

Origin of Product

United States

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